2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde
Overview
Description
2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde is a chemical compound with the CAS Number: 54365-75-2 . It has a molecular weight of 162.19 . The IUPAC name for this compound is this compound . It is available in solid form and liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10O2/c1-7-4-9-5-8(6-11)2-3-10(9)12-7/h2-3,5-7H,4H2,1H3 . The Canonical SMILES for this compound is CC1CC2=C(O1)C=CC(=C2)C=O .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 162.18 g/mol , an XLogP3-AA of 1.8 , no hydrogen bond donor count , a hydrogen bond acceptor count of 2 , a rotatable bond count of 1 , an exact mass of 162.068079557 g/mol , a monoisotopic mass of 162.068079557 g/mol , a topological polar surface area of 26.3 Ų , a heavy atom count of 12 , and a complexity of 179 . It has a storage temperature of RT and a density of 1.177 g/mL at 25 °C .Scientific Research Applications
Synthesis and Biological Activity
Researchers have synthesized a range of compounds related to 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde, exploring their analgesic and anti-inflammatory activities. For instance, benzofuran pyrazole heterocycles have shown promising results in preliminary screenings for their analgesic and anti-inflammatory properties (Kenchappa & Bodke, 2020). Similarly, other studies have focused on the eco-friendly synthesis of thiadiazoles with benzofuran moieties, highlighting their potential in anticancer activities (Abdel-Aziem, El-Sawy, & Kirsch, 2020).
Analytical Methods
Analytical methods for the detection and quality control of synthesis processes involving benzofuran derivatives have been developed. For example, HPLC determination methods have been proposed to analyze the purity and identify by-products of specific benzofuran derivatives during synthesis, aiding in the quality control of pharmaceutical compounds (Fen, 2010).
Chemical Synthesis Techniques
Novel chemical synthesis techniques have been applied to create various benzofuran-based compounds, showcasing the versatility of this compound and its derivatives in organic chemistry. A simple procedure for synthesizing novel 3-(benzofur-2-yl)pyrazole-based heterocycles has been reported, emphasizing the compound's role as a precursor for developing new heterocycles (Baashen, Abdel-Wahab, & El‐Hiti, 2017).
Green Chemistry Applications
The principles of green chemistry have been employed in the synthesis of compounds derived from this compound, aiming to develop environmentally friendly synthetic routes. The eco-friendly synthesis of aryl thiadiazoles based on benzofuran, using grinding techniques, represents an efficient, green chemistry approach to synthesizing biologically active compounds (Abdel-Aziem, El-Sawy, & Kirsch, 2020).
Mechanism of Action
Target of Action
It is known that benzofuran derivatives, a class to which this compound belongs, have been found to exhibit a wide range of biological activities .
Mode of Action
Benzofuran derivatives are known to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Benzofuran derivatives are known to influence a variety of biochemical pathways, contributing to their diverse biological activities .
Result of Action
Benzofuran derivatives have been shown to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Biochemical Analysis
Biochemical Properties
2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound can modulate the expression of genes involved in cell proliferation and apoptosis . Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, which can result in enzyme inhibition or activation. For instance, the compound can inhibit the activity of certain kinases, leading to downstream effects on cell signaling pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anti-cancer properties . At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity . It is crucial to determine the appropriate dosage to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s bioavailability and activity. Additionally, this compound can affect metabolic flux and alter the levels of key metabolites in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it may bind to intracellular proteins, influencing its localization and accumulation . These interactions can affect the compound’s overall activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the mitochondria, where it may influence mitochondrial function and energy metabolism .
Properties
IUPAC Name |
2-methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-7-4-9-5-8(6-11)2-3-10(9)12-7/h2-3,5-7H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWMUONNJDXMIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344282 | |
Record name | 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30344282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54365-75-2 | |
Record name | 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30344282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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